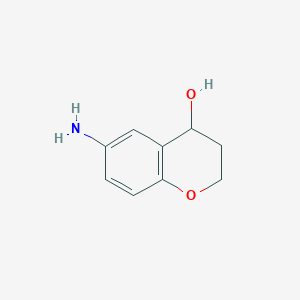

6-Amino-chroman-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-amino-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H11NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4,10H2 |

InChI Key |

NOCVKRDGLXZRKN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino Chroman 4 Ol and Its Analogs

Strategic Retrosynthesis of the 6-Amino-chroman-4-ol Core Structure

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachamazonaws.com For the this compound core, a primary disconnection occurs at the carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the hydroxyl group. This approach simplifies the target to a more basic chroman-4-one precursor. ontosight.aivulcanchem.com

A common retrosynthetic pathway for this compound starts with the corresponding 6-amino-chroman-4-one. The ketone functionality can be reduced to the desired alcohol, and the amino group can be introduced at various stages, either before or after the formation of the chroman ring. Another key disconnection is the ether linkage of the pyran ring, which can be formed through an intramolecular cyclization of a suitably substituted phenol (B47542) derivative. This strategic breakdown allows chemists to devise multiple synthetic routes and select the most efficient one based on available starting materials and desired stereochemistry.

Catalytic and Stereoselective Approaches to this compound Synthesis

The development of catalytic and stereoselective methods has been crucial for obtaining enantiomerically pure chromanol derivatives, which are often essential for their biological activity. rsc.orgmdpi.com These approaches offer high efficiency and control over the three-dimensional arrangement of atoms in the final product.

Biocatalytic Transformations for Enantiopure this compound Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral molecules. nih.gov Whole-cell biocatalysts, such as Lactobacillus paracasei, have been successfully employed for the asymmetric reduction of chroman-4-ones to their corresponding (S)-chroman-4-ols with high enantiomeric excess (>99%) and yield. nih.govsci-hub.seresearchgate.net This method is particularly valuable for producing enantiopure building blocks for more complex molecules. nih.govsci-hub.se

For instance, the asymmetric bioreduction of 6-chlorochroman-4-one (B184904) using Lactobacillus paracasei BD101 has been demonstrated to produce (S)-6-chlorochroman-4-ol on a gram scale with excellent optical purity. nih.govsci-hub.se The process involves optimizing parameters such as pH, temperature, and agitation speed to achieve high conversion and enantioselectivity. sci-hub.se This biocatalytic approach provides a green and efficient alternative to traditional chemical reductions. nih.govresearchgate.net

Transition Metal-Catalyzed Syntheses of Amino-chromanols

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high selectivity. mdpi.comnih.gov In the context of amino-chromanol synthesis, transition metals like rhodium, ruthenium, and palladium have been utilized in asymmetric hydrogenation and cyclization reactions. researchgate.netbohrium.comacs.org

Rhodium-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones provides access to (S,R)-3-amino-4-chromanols with high yields and excellent enantio- and diastereoselectivities. bohrium.com This process often involves a dynamic kinetic resolution, where an undesired enantiomer is converted into the desired one during the reaction. researchgate.netbohrium.com Similarly, ruthenium catalysts, such as RuPHOX-Ru, have been effective in the asymmetric cascade hydrogenation of 3-substituted chromones to yield chiral 3-substituted chromanols. researchgate.net Palladium-catalyzed reactions have also been instrumental in constructing the chroman skeleton through various cyclization strategies. acs.org

Precursor-Based Syntheses of this compound (e.g., from Chroman-4-ones)

A prevalent strategy for synthesizing this compound and its analogs involves the use of chroman-4-one precursors. acs.orgacs.org These precursors can be readily synthesized and subsequently functionalized to introduce the desired amino and hydroxyl groups.

The synthesis of the chroman-4-one scaffold is often achieved through a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael ring closure. acs.orgacs.orgnih.gov For example, 6-amino-2,2-dimethylchroman-4-one can be prepared from paracetamol through a series of intermediates. researchgate.net Once the chroman-4-one is obtained, the ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4). acs.orgnih.gov The amino group can either be present on the starting 2'-hydroxyacetophenone or introduced later in the synthesis. For instance, a nitro group can be reduced to an amino group, or an amino group can be introduced via amination reactions. arkat-usa.org

| Precursor | Reagents and Conditions | Product | Reference |

| 2'-hydroxyacetophenone and aldehyde | N,N-diisopropylamine (DIPA), EtOH, Microwave (160-170 °C) | Substituted Chroman-4-one | acs.orgnih.gov |

| 6-amino-2,2-dimethylchroman-4-one | Diazotization followed by treatment with KI | 6-iodo-2,2-dimethylchroman-4-one | researchgate.net |

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH4, MeOH | 8-bromo-6-chloro-2-pentylchroman-4-ol | acs.orgnih.gov |

Multicomponent Reaction Strategies for Substituted Amino-chromanols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. ijlsci.innih.gov MCRs are advantageous for their atom economy, convergence, and ability to rapidly generate molecular diversity. ijlsci.inmdpi.com

Several MCRs have been developed for the synthesis of substituted amino-chroman derivatives. One such example is the one-pot synthesis of 2-amino-4H-chromenes by reacting a substituted benzaldehyde, a phenol (like β-naphthol), and malononitrile (B47326) using a catalyst such as sodium bicarbonate. ijlsci.in While this specific example leads to chromenes, similar principles can be applied to generate chromanol scaffolds. Another approach involves the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. mdpi.com By carefully selecting the starting materials, this reaction can be adapted to synthesize complex chroman derivatives. For instance, a three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and 6-amino-1,3-dimethyluracil, catalyzed by a Fe3O4@TiO2 nanocomposite, has been used to synthesize complex chromene derivatives. researchgate.net These strategies offer a powerful and efficient means to access a wide range of substituted amino-chromanols. researchgate.net

Chemical Reactivity and Derivatization Strategies for 6 Amino Chroman 4 Ol

Functionalization Reactions of the Amino Group at Position 6

The amino group at the C-6 position of the chromane (B1220400) ring is a primary nucleophile, making it a prime target for a variety of functionalization reactions. These modifications are frequently employed to introduce diverse substituents, thereby modulating the molecule's polarity, size, and potential for new interactions with biological targets.

Common derivatization strategies for the amino group include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a robust method for introducing a wide array of acyl groups. For instance, reacting an aminochroman with an acid chloride like acetyl chloride would form an acetamide (B32628) derivative. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides, such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), in the presence of a base leads to the formation of stable sulfonamides. This reaction is pivotal in peptide synthesis where Pmc-Cl is used as a protecting group for arginine's guanidino side chain.

Alkylation: The amino group can undergo N-alkylation with alkyl halides. mdpi.com This reaction introduces alkyl chains that can alter the lipophilicity and steric profile of the molecule.

Reductive Amination: The amino group itself can be installed onto a precursor ketone, such as a chroman-4-one, via reductive amination. This process involves the reaction of the ketone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the amine. nih.gov

These reactions enable the synthesis of large libraries of compounds for screening purposes. For example, solid-phase synthesis techniques have been developed where a 6-amino-2H-benzopyran is anchored to a resin and subsequently reacted with various electrophiles like acid chlorides, sulfonyl chlorides, and isocyanates to generate diverse amide, sulfonamide, and urea (B33335) derivatives. mdpi.com

Table 1: Representative Functionalization Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide | Introduces diverse acyl groups, modulating polarity and biological interactions. researchgate.net |

| Sulfonylation | Sulfonyl Chlorides (e.g., Pmc-Cl) | Sulfonamide | Forms stable sulfonamides; used in peptide synthesis for protection. chemrxiv.org |

| Alkylation | Alkyl Halides | Alkylated Amine | Alters lipophilicity and steric properties. mdpi.com |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea | Creates derivatives with hydrogen-bonding capabilities. mdpi.com |

Chemical Transformations Involving the Hydroxyl Group at Position 4

The secondary hydroxyl group at the C-4 position is another key site for chemical modification, influencing the stereochemistry and pharmacological profile of the resulting derivatives.

Key transformations include:

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 6-amino-chroman-4-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO), or chromium trioxide. vulcanchem.com This conversion is fundamental, as the resulting chroman-4-one is a versatile intermediate for further modifications. nih.gov

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form esters. mdpi.com Lipase-catalyzed acylation, for example with vinyl acetate, has been used for the kinetic resolution of racemic chroman-4-ols, yielding enantiomerically pure (S)-alcohols and (R)-acetates. researchgate.net

Etherification: Alkylation of the hydroxyl group to form ethers can be achieved under basic conditions. For instance, treatment with an alkyl halide in the presence of a base like lithium tert-butoxide can yield the corresponding ether derivative. mdpi.com

Dehydration and Dehydroxylation: Under acidic conditions, such as with p-toluenesulfonic acid, the alcohol can undergo dehydration to form a 2H-chromene. acs.orgacs.org Alternatively, dehydroxylation can be achieved using reagents like triethylsilane in the presence of a Lewis acid (e.g., BF₃·Et₂O), converting the chroman-4-ol to a chroman. acs.orgacs.org

The stereochemistry at the C-4 position is often crucial for biological activity. Asymmetric reduction of a precursor chroman-4-one using biocatalysts, such as ketoreductase enzymes or whole-cell systems like Lactobacillus paracasei, can produce enantiomerically pure (S)- or (R)-chroman-4-ols with high yields. smolecule.comsci-hub.se

Table 2: Summary of Reactions at the C-4 Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Oxidation | PCC, TPAP/NMO | Chroman-4-one | Creates a key intermediate for further synthesis. vulcanchem.comarkat-usa.org |

| Esterification | Vinyl acetate, Lipase | Chiral Acetate | Allows for kinetic resolution and introduction of ester groups. researchgate.net |

| Dehydration | p-Toluenesulfonic acid | 2H-Chromene | Introduces an endocyclic double bond. acs.orgacs.org |

| Dehydroxylation | Triethylsilane, BF₃·Et₂O | Chroman | Removes the hydroxyl functionality completely. acs.orgacs.org |

Electrophilic and Nucleophilic Modifications on the Chromane Ring System

The benzene (B151609) ring of the chromane scaffold is susceptible to electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are heavily influenced by the existing substituents. The amino group at C-6 and the ether oxygen in the heterocyclic ring are both electron-donating, activating the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to the activators.

Key electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., chloro, bromo) onto the aromatic ring can be achieved using appropriate halogenating agents. Electron-withdrawing substituents, such as a nitro group, can be introduced, which in turn can influence biological activity. acs.orgacs.org Studies on related chroman-4-ones show that electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities. acs.orgacs.orgresearchgate.net

Nitration and Sulfonation: These classic EAS reactions introduce nitro (NO₂) or sulfonic acid (SO₃H) groups, respectively, onto the aromatic ring. masterorganicchemistry.com For example, sulfonation of a related pentamethylchroman-6-ol with chlorosulfonic acid proceeds via electrophilic aromatic substitution.

The electron-rich nature of the chromane ring generally makes it less susceptible to nucleophilic aromatic substitution (SNAr), which typically requires the presence of strong electron-withdrawing groups on the ring. However, under specific conditions, displacement of a suitable leaving group, like a halogen, by a nucleophile can be achieved. vulcanchem.com

Synthesis of Advanced 6-Amino-chroman-4-ol Conjugates and Hybrid Scaffolds

The functional handles on the this compound core make it an excellent platform for the construction of more complex molecular architectures, including conjugates and hybrid molecules. This strategy, often termed molecular hybridization, involves combining the chromane scaffold with other pharmacophores to create single molecules that can interact with multiple biological targets. semanticscholar.orgijpcbs.com

Synthesis of these advanced structures often involves multi-step sequences:

Functionalization of the Core: The amino or hydroxyl groups are first modified, often to introduce a linker or a reactive group for subsequent coupling. For example, the amino group can be acylated with a linker molecule containing a terminal reactive site.

Coupling Reactions: The functionalized chromane is then conjugated to another molecular entity. This can involve forming amide bonds, ether linkages, or other stable covalent bonds. For example, chromone-amino acid conjugates have been prepared by alkylating a glycinate (B8599266) Schiff base with a bromomethyl chromone (B188151) derivative. aragen.com

Scaffold Elaboration: The chromane ring itself can be used as a scaffold to attach various functional groups, creating peptidomimetics where amino acid side chains are appended to the core structure. gu.se This approach aims to mimic the spatial arrangement of peptides while improving stability.

Researchers have synthesized conjugates of benzoxazine (B1645224) derivatives (structurally related to chromanes) with pyrimidines via a 6-aminohexanoyl linker, demonstrating the utility of this approach in creating complex molecules for antiviral screening. mdpi.com Similarly, the chromone scaffold has been hybridized with piperazine (B1678402) to develop acetylcholinesterase inhibitors. ijpcbs.com These hybrid molecules often exhibit enhanced or novel biological activities compared to their individual components. ijpcbs.com

Structure Activity Relationship Sar and Structural Optimization of 6 Amino Chroman 4 Ol Derivatives

Systematic Structural Variations of the 6-Amino-chroman-4-ol Scaffold and Their Impact on Bioactivity Profiles

Systematic structural modifications of the this compound scaffold have revealed key determinants of bioactivity. The chroman framework, a privileged structure in medicinal chemistry, allows for a wide range of biological activities depending on its substitution pattern. acs.orggu.seresearchgate.net

Research on related chroman-4-one derivatives as SIRT2 inhibitors has shown that substitutions at the 2-, 6-, and 8-positions are critical for potency. acs.orgresearchgate.net For instance, the absence of a substituent at the 6-position leads to a significant decrease in inhibitory activity. acs.org Similarly, modifications to the carbonyl group at the 4-position, such as reduction to a hydroxyl group to form a chroman-4-ol, can result in a significant loss of certain inhibitory activities. acs.org However, this modification can also lead to the emergence of other biological properties. For example, a series of gem-dimethylchroman-4-ol derivatives have demonstrated good inhibitory activity against equine serum butyrylcholinesterase (eqBuChE). researchgate.net

The introduction of various functional groups at different positions of the chroman ring has been a key strategy in exploring the SAR. gu.se For example, in the context of anticancer activity, the introduction of an aromatic ring at the 6-position of a related pyran-2-one scaffold was found to be critical for cytotoxicity. nih.gov Furthermore, studies on coumarin (B35378) derivatives, which share a benzopyran core with chromans, have shown that hybrid molecules formed by reacting 6-aminocoumarin with other heterocyclic moieties can exhibit significant antimicrobial and anti-inflammatory properties. chiet.edu.eg

The following table summarizes the impact of systematic structural variations on the bioactivity of chroman derivatives based on findings from related studies.

| Structural Variation | Impact on Bioactivity | Example Compound/Class | Reference |

| Substitution at position 6 | Crucial for activity; absence leads to significant potency loss. | 2-pentylchroman-4-one derivatives | acs.org |

| Substitution at positions 2 and 8 | Important for optimizing potency. | Substituted chromone (B188151)/chroman-4-one derivatives | researchgate.net |

| Modification of the 4-position | Reduction of carbonyl to hydroxyl can alter activity, sometimes leading to loss of inhibition for certain targets but gain of activity for others. | 8-bromo-6-chloro-2-pentylchroman-4-ol | acs.org |

| Introduction of gem-dimethyl unit | Can confer selectivity and potency for certain enzymes. | gem-dimethylchroman-4-ol derivatives | researchgate.net |

| Fusion with other ring systems | Can lead to potent and selective inhibitors. | Lactam-fused chroman derivatives | researchgate.net |

Influence of Substituent Electronic and Steric Properties on this compound Activity

The electronic and steric properties of substituents on the this compound scaffold play a pivotal role in modulating its biological activity. The interplay of these properties can significantly enhance or diminish the potency and selectivity of the derivatives.

Electronic Effects:

The electronic nature of substituents on the aromatic ring of the chroman scaffold has a profound impact on bioactivity. Generally, electron-withdrawing groups tend to enhance certain biological activities. For instance, in studies of chroman-4-one derivatives as SIRT2 inhibitors, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for high potency. acs.org Replacing a chloro substituent at the 6-position with an electron-withdrawing nitro group maintained similar activity, whereas an electron-donating methoxy (B1213986) group in the same position led to a significant decrease in inhibitory activity. acs.orgacs.org This suggests that an electron-poor aromatic ring is generally preferred for this specific activity. acs.org

Conversely, for other activities such as radical scavenging, electron-donating groups have been shown to be beneficial. The introduction of amino or acetylamino groups on the chroman ring enhanced radical scavenging activity, while electron-withdrawing chloro and nitro groups decreased it. researchgate.net

Steric Effects:

Steric hindrance is another critical factor influencing the activity of this compound derivatives. There appears to be a space limitation for substituents at certain positions. For example, at the 2-position of the chroman-4-one scaffold, bulky groups can considerably lower activity. acs.org The replacement of a phenyl group with a more sterically demanding indole (B1671886) group resulted in decreased inhibitory activity. acs.org Similarly, branching of an alkyl chain near the chroman-4-one ring system also decreased activity. acs.org

The following table provides a summary of the influence of substituent properties on the activity of chroman derivatives.

| Substituent Property | Position | Effect on Bioactivity | Example Substituent | Reference |

| Electronic | ||||

| Electron-withdrawing | 6 and 8 | Generally enhances SIRT2 inhibitory activity. | -Cl, -Br, -NO2 | acs.org |

| Electron-donating | 6 | Decreases SIRT2 inhibitory activity. | -OCH3 | acs.org |

| Electron-donating | Aromatic Ring | Enhances radical scavenging activity. | -NH2, -NHCOCH3 | researchgate.net |

| Steric | ||||

| Bulky groups | 2 | Decreases SIRT2 inhibitory activity. | Indole, Isopropyl | acs.org |

| Alkyl chain length | 2 | Optimal length (3-5 carbons) for SIRT2 inhibition. | n-pentyl | acs.org |

These findings underscore the importance of a careful balance between electronic and steric factors in the design of potent and selective this compound derivatives.

Stereochemical Effects on the Structure-Activity Relationships of this compound Analogs

The stereochemistry of the this compound scaffold, particularly at the C4 position bearing the hydroxyl group, can have a significant impact on biological activity. The spatial arrangement of substituents can influence how a molecule interacts with its biological target, leading to differences in potency and efficacy between enantiomers.

In the context of related chroman-4-one inhibitors of SIRT2, the individual enantiomers of a lead compound showed slightly different inhibitory activities. The (-)-enantiomer was found to be a more potent inhibitor than the (+)-enantiomer, highlighting the importance of stereochemistry for this particular biological target. acs.org Similarly, for analogs of EGCG (Epigallocatechin gallate), which also contain a chroman-like core, the syn-stereochemistry was confirmed to be important for inhibitory activity, with the anti-isomer being less active. nih.gov

Research on lactam-fused chroman derivatives with affinity for the 5-HT1A receptor also underscored the necessity of specific stereochemistry at the 3-position of the chroman moiety for antagonist activity. researchgate.net The development of asymmetric synthetic methods to produce enantiomerically pure chroman derivatives is therefore crucial for elucidating these stereochemical effects and for the structural optimization of bioactive compounds. chemrxiv.orgnih.gov

The synthesis of specific stereoisomers, such as (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, further emphasizes the focus on stereochemical control in the development of chroman-based compounds. The three-dimensional arrangement of the hydroxyl group and other substituents can dictate the molecule's ability to form key interactions, such as hydrogen bonds, with its target.

The following table summarizes the observed stereochemical effects in related chroman analogs.

| Compound Class/Analog | Chiral Center | Observed Stereochemical Effect on Bioactivity | Reference |

| Chroman-4-one SIRT2 inhibitors | C2 | (-)-enantiomer more potent than (+)-enantiomer. | acs.org |

| EGCG analogs | C2, C3 | syn-stereochemistry is important for inhibitory activity. | nih.gov |

| Lactam-fused chroman derivatives | C3 | Specific stereochemistry necessary for 5-HT1A receptor antagonism. | researchgate.net |

| Homoisoflavanones | C3 | (S)-configuration generally superior for antiangiogenic efficacy. | nih.gov |

These examples clearly demonstrate that the stereochemistry of the chroman scaffold is a critical determinant of biological activity. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are essential steps in the development of potent and selective therapeutic agents.

In Vitro Biological Activities and Mechanistic Insights of 6 Amino Chroman 4 Ol and Its Analogs

In Vitro Antioxidant and Radical Scavenging Mechanisms of Chromanol-Type Compounds

The antioxidant properties of chromanol-type compounds are primarily attributed to the phenolic hydroxyl group on the chromanol ring. nih.govmdpi.com This functional group enables them to quench various reactive oxygen and nitrogen species (ROS/RNS), including hydroxyl radicals, peroxyl radicals, and hydrogen peroxide. nih.gov The primary mechanisms through which these compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govacs.org

In the HAT mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, effectively neutralizing it. nih.govmdpi.com The resulting antioxidant radical is stabilized through resonance across the conjugated ring system, which includes the adjacent oxygen on the second ring. nih.gov The bond dissociation enthalpy (BDE) is a key thermodynamic parameter for the HAT mechanism; a lower BDE for the O-H bond indicates a greater ease of hydrogen atom donation and thus higher antioxidant activity. acs.org

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, leading to the formation of a radical cation from the antioxidant and an anion from the radical. nih.gov Although this process creates new charged species, they are significantly less reactive than the original free radical due to resonance stabilization. nih.gov The ionization potential (IP) is a critical factor in the SET mechanism, with lower IP values favoring electron donation. mdpi.com

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the thermodynamic parameters governing the antioxidant activity of chromanols. mdpi.com These studies have highlighted that the HAT mechanism is often more favored in the gas phase, while the polarity of the solvent can increase the contribution of other mechanisms like single-electron transfer followed by proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET). mdpi.comacs.org The structural features of the chromanol ring, such as the position and number of methyl groups, significantly influence their antioxidant capacity. nih.govmdpi.com

Enzyme Modulation and Inhibition Profiles (In Vitro)

Sirtuin (SIRT2) Inhibition and Mechanistic Elucidation (In Vitro)

Certain chroman-4-one derivatives, which are structurally related to 6-amino-chroman-4-ol, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. acs.orgnih.govresearchgate.net SIRT2 is implicated in various cellular processes, including cell cycle regulation and has been identified as a target in diseases like cancer and neurodegenerative disorders. acs.orgnih.gov

In vitro studies have shown that substituted chroman-4-ones can inhibit SIRT2 with IC50 values in the low micromolar range. acs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that specific substitutions on the chroman-4-one scaffold are crucial for potent and selective SIRT2 inhibition. For instance, larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were found to be favorable for high potency. acs.orgnih.govresearchgate.net The presence of the carbonyl group at the 4-position was also deemed essential for inhibitory activity. nih.gov

One of the most potent inhibitors identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. acs.orgnih.gov Importantly, many of these potent chroman-4-one inhibitors demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgnih.gov For example, 8-bromo-6-chloro-2-pentylchroman-4-one showed excellent inhibition of SIRT2 (IC50 of 4.5 μM) with less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. acs.org

The mechanism of SIRT2 inhibition by these compounds is an area of ongoing investigation. Some studies suggest that these inhibitors may bind to the enzyme, leading to hyperacetylation of its substrates, such as α-tubulin. nih.gov This, in turn, can affect cellular processes like cell cycle progression and tumor growth. nih.gov The development of chroman-4-one and chromone-based SIRT2 inhibitors with improved properties, such as increased hydrophilicity, is an active area of research to enhance their potential for in vivo applications. helsinki.fiacs.org

Investigation of Other Enzyme Targets (In Vitro)

Beyond sirtuins, chromanol and chromenol derivatives have been shown to interact with and modulate the activity of other enzymes in vitro. These compounds are described as promiscuous molecules that can inhibit various enzymes, with their effects often depending on the concentration used. frontiersin.orgnih.gov

One notable enzyme target is 5-lipoxygenase (5-LO), which is involved in inflammatory pathways. frontiersin.orgnih.gov Certain long-chain metabolites of vitamin E, which possess a chromanol core, have been identified as high-affinity inhibitors of 5-LO, showing effects at concentrations below 1 µM. frontiersin.org

Other enzymes that have been investigated as potential targets for chromanol derivatives include:

DNA polymerase β: A tocotrienol-derived long-chain metabolite, δ-T3-13′-COOH, has been shown to inhibit DNA polymerase β, suggesting a potential role in disrupting base excision repair in tumor cells. frontiersin.org

Cytochrome bc1 complex: Synthetic chromanol derivatives have been found to partially inhibit the mitochondrial cytochrome bc1 complex, with some derivatives showing species-selective inhibition. nih.gov

Cholinesterases: Some sargachromenols have exhibited anti-cholinesterase activity. researchgate.net

The inhibitory effects on these enzymes suggest that chromanol derivatives could have therapeutic potential in a range of conditions, including inflammation and cancer. frontiersin.orgnih.gov

Receptor Interaction and Ligand Binding Studies (In Vitro)

In vitro studies have begun to explore the interactions of chromanol derivatives with various cellular receptors. These interactions are crucial for understanding the broader biological effects of these compounds beyond their antioxidant and enzyme-inhibiting properties.

One area of investigation has been the interaction of chromanols with nuclear receptors. frontiersin.orgnih.gov These receptors play a key role in regulating gene expression, and their modulation by chromanols could explain some of the observed anti-inflammatory and anti-carcinogenic effects. frontiersin.orgnih.gov

Additionally, some chromanol derivatives have been studied for their ability to bind to specific protein targets. For example, fragment-based NMR screening has identified chromanol analogs that bind to NF-κB-inducing kinase (NIK) in the micromolar range. nih.gov These compounds were found to bind to an allosteric site on NIK, suggesting a potential for modulating its activity through a non-competitive mechanism. nih.gov

Furthermore, the interaction of chromanol derivatives with ion channels has been investigated. The chromanol derivative HMR 1556 has been studied for its effects on potassium currents in atrial cells. springermedizin.de The chromanol 293B and its derivatives have been examined for their binding to the KCNQ1 potassium channel, with molecular dynamics simulations suggesting that ligand binding can affect ion permeation. nih.govresearchgate.net

These receptor interaction and ligand binding studies provide valuable insights into the potential molecular targets of chromanol derivatives and pave the way for the rational design of new compounds with specific biological activities.

Exploration of Other In Vitro Bioactivities (e.g., Antimicrobial, Anticancer)

In addition to their antioxidant and enzyme-modulating properties, this compound and its analogs have demonstrated other promising in vitro bioactivities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of chromanol derivatives in vitro. mdpi.comupm.edu.mynih.gov These compounds have been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.comupm.edu.my The mechanisms underlying their anticancer activity are multifaceted and can include:

Induction of Oxidative Stress: While known for their antioxidant properties, some flavanone/chromanone derivatives can act as pro-oxidants in cancer cells, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent cell death. mdpi.com

Apoptosis and Autophagy: The induction of oxidative stress can trigger programmed cell death pathways, including apoptosis and autophagy, in cancer cells. mdpi.com

Enzyme Inhibition: As discussed previously, the inhibition of enzymes like SIRT2 by chroman-4-one derivatives has been linked to reduced cancer cell proliferation. helsinki.fi

Targeting Mitochondrial Metabolism: Mitochondria-targeted vitamin E analogs have been shown to inhibit breast cancer cell energy metabolism and promote cell death. nih.gov The chromanol ring of these analogs plays a crucial role in their biological activity. nih.gov

Antimicrobial Activity:

Some chromanol derivatives have also shown in vitro antimicrobial activity. For instance, certain chromanols have been reported to exhibit anti-bacterial and anti-microalgal properties. rsc.org Furthermore, synthetic chromanol derivatives have demonstrated antileishmanial activity, with some compounds inhibiting the growth of Leishmania at low micromolar concentrations. nih.gov The mechanism of this antiprotozoal activity is thought to involve the inhibition of the cytochrome bc1 complex. nih.gov

These findings underscore the broad spectrum of in vitro biological activities of chromanol derivatives and highlight their potential as lead compounds for the development of new anticancer and antimicrobial agents.

Elucidation of Mechanistic Pathways Underlying Observed In Vitro Biological Effects

The observed in vitro biological effects of this compound and its analogs are underpinned by their interactions with various molecular targets and the modulation of key cellular signaling pathways. frontiersin.orgnih.gov These compounds are considered to be promiscuous molecules, capable of influencing multiple pathways, often in a concentration-dependent manner. frontiersin.orgnih.gov

Key mechanistic pathways that have been implicated in the in vitro bioactivities of chromanols include:

NF-κB Pathway: The nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway is a central regulator of inflammation. frontiersin.orgnih.gov Chromanol and chromenol derivatives have been shown to interfere with this pathway, which likely contributes to their anti-inflammatory effects. frontiersin.orgnih.gov

Mitochondrial Function: Chromanols can modulate mitochondrial function, which is crucial for cellular energy metabolism and apoptosis. frontiersin.orgnih.gov For example, some derivatives can inhibit the mitochondrial cytochrome bc1 complex, while others can target mitochondrial metabolism in cancer cells to induce cell death. nih.govnih.gov

Apoptosis and Cell Proliferation Pathways: Chromanols can influence pathways that control apoptosis (programmed cell death) and cell proliferation. frontiersin.orgnih.gov This is particularly relevant to their anticancer activity, where they can induce apoptosis and inhibit the growth of cancer cells. mdpi.comupm.edu.my

Ion Channel Regulation: As mentioned earlier, chromanol derivatives can interact with and modulate the activity of ion channels, such as potassium channels. springermedizin.denih.gov This can have significant effects on cellular excitability and signaling.

The elucidation of these mechanistic pathways is crucial for a comprehensive understanding of the biological effects of chromanol derivatives and for the development of targeted therapeutic strategies.

Computational Chemistry and Theoretical Investigations of 6 Amino Chroman 4 Ol

Molecular Docking Simulations for Target Identification and Ligand Binding Mode Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. sci-hub.sewustl.edu This method is instrumental in identifying potential biological targets for a given compound and in elucidating the molecular interactions that govern its activity. sci-hub.se For 6-Amino-chroman-4-ol, molecular docking simulations can be employed to screen a library of known protein structures to identify potential binding partners.

The process begins with the generation of a 3D model of this compound and the retrieval of target protein structures from databases like the Protein Data Bank (PDB). jmir.org Docking software, such as AutoDock Vina, is then used to predict the binding mode and estimate the binding energy. jmir.org The analysis of these docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. sci-hub.sed-nb.info

For instance, docking studies on analogous chromone (B188151) derivatives have identified potential targets including Peroxiredoxins and HERA protein. d-nb.info In such studies, the binding affinity, represented by the docking score (in kcal/mol), and the specific amino acid residues involved in the interaction are determined. The hydroxyl group and the amino group of this compound are expected to be key pharmacophoric features, forming hydrogen bonds with polar residues in the active site of target proteins. The chroman ring system can engage in hydrophobic and π-stacking interactions.

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|---|

| Sirtuin 2 (SIRT2) | - | -8.5 | Asp123, His150 | Hydrogen Bond with -OH and -NH2 |

| Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) | - | -7.9 | Tyr204, His263 | Hydrogen Bond, Hydrophobic |

| p21-Activated Kinase 4 (PAK4) | - | -9.1 | Lys350, Asp458 | Hydrogen Bond with -OH, π-π Stacking |

Conformational Analysis and Stereoisomer Characterization of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses two chiral centers at positions C2 and C4 (assuming no substitution at C2 and C3 that would create additional stereocenters), leading to the existence of multiple stereoisomers. Conformational analysis and stereoisomer characterization are crucial for understanding the structure-activity relationship (SAR) of this compound.

The absolute configuration of stereoisomers can be assigned by comparing experimentally obtained spectroscopic data, such as electronic circular dichroism (ECD) spectra, with theoretically calculated spectra. nih.gov Time-dependent DFT (TD-DFT) is a common method for calculating ECD spectra. nih.gov Such analyses have been successfully applied to various chromane (B1220400) derivatives to elucidate their stereochemistry. mdpi.comresearchgate.net

| Stereoisomer of this compound | Relative Energy (kcal/mol, Hypothetical) | Predicted Dihedral Angle (H-C2-C3-H, Hypothetical) | Key Conformational Feature |

|---|---|---|---|

| (2R, 4R) | 0.00 | 55° | Half-Chair |

| (2S, 4S) | 0.00 | -55° | Half-Chair |

| (2R, 4S) | 1.25 | -58° | Twist-Boat |

| (2S, 4R) | 1.25 | 58° | Twist-Boat |

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. For this compound, methods like DFT can be used to calculate various molecular properties that dictate its chemical behavior. ijcce.ac.irekb.eg

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps to identify regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the hydroxyl and amino groups, highlighting their electrophilic character. These insights are crucial for predicting how the molecule will interact with biological targets and for understanding its metabolic fate.

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating potential |

| LUMO Energy | -0.5 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Mechanistic Reaction Pathway Elucidation via Advanced Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve investigating its synthesis, metabolic transformations, or its mechanism of action at a molecular level. Advanced computational methods, such as DFT and combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to map out the potential energy surface of a reaction. usc.eduacs.org

These calculations can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For instance, understanding the biosynthetic pathway of related tocochromanols involves elucidating the cyclization step catalyzed by tocopherol cyclase. rsc.orglibretexts.org Computational studies can model this enzymatic reaction, providing insights into the role of active site residues and the stereochemical outcome.

Similarly, the metabolic pathways of this compound, such as oxidation or conjugation reactions, can be investigated. By modeling the interaction of the compound with metabolic enzymes like cytochrome P450s, it is possible to predict the most likely sites of metabolism and the structure of the resulting metabolites.

| Reaction Step (Hypothetical) | Computational Method | Calculated Activation Energy (kcal/mol, Hypothetical) | Key Finding |

|---|---|---|---|

| Enzymatic Hydroxylation at C5 | QM/MM | 15.2 | Identifies the most probable site of oxidation. |

| N-Acetylation | DFT | 20.5 | Predicts the likelihood of this metabolic pathway. |

| Glucuronidation of -OH group | DFT | 18.9 | Suggests a major route of conjugation. |

Cheminformatics and Ligand-Based Design Principles for this compound Analogs

Cheminformatics and ligand-based drug design are employed when the three-dimensional structure of the biological target is unknown. scielo.org.mx These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, these methods can be used to design new analogs with improved properties.

Pharmacophore modeling is a key technique in ligand-based design. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By analyzing a set of known active compounds with a similar scaffold, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed analogs of this compound. This allows for the prioritization of synthetic efforts towards the most promising candidates. scielo.org.mx

| Pharmacophore Feature (Hypothetical) | Coordinates (Å, Hypothetical) | Type | Importance |

|---|---|---|---|

| Hydrogen Bond Donor | (2.1, 3.5, 1.0) | -OH group | High |

| Hydrogen Bond Donor | (5.8, 1.2, -0.5) | -NH2 group | High |

| Aromatic Ring | (4.5, 4.0, 0.0) | Benzene (B151609) ring of chroman | Medium |

| Hydrophobic Center | (1.5, 1.0, 2.5) | Aliphatic part of chroman | Low |

Role of 6 Amino Chroman 4 Ol As a Molecular Scaffold in Chemical Biology Research

Design of Chemical Probes Based on the 6-Amino-chroman-4-ol Scaffold

Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. The this compound scaffold provides a robust framework for the design of such probes. The aromatic amino group at the 6-position is particularly useful as a synthetic handle, analogous to aniline (B41778) derivatives used in the development of other chemical probes. nih.gov This position allows for the attachment of reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of target proteins, often via a linker.

The design strategy for probes based on this scaffold involves leveraging the core structure for target recognition while utilizing the functional groups for signal generation or target engagement. For instance, the core might be decorated with substituents that confer affinity and selectivity for a specific protein, such as a kinase or a bromodomain. The 6-amino group can then be used to append a tag that enables detection and quantification.

A common synthetic route to access such probes would involve the initial synthesis of a 6-nitro-chroman-4-one, followed by reduction of the nitro group to the desired amine and reduction of the ketone to the alcohol. nih.govacs.org The resulting this compound can then be elaborated. For example, the amino group can be converted to a sulfonyl chloride, which can then react with a library of amines to introduce diversity and attach functional moieties. nih.gov This modular approach allows for the creation of a library of chemical probes from a common intermediate, facilitating the optimization of target binding and probe functionality.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

| Scaffold Position | Functional Group | Potential Modification/Attachment | Purpose in Chemical Probe |

| Position 6 | Amino (-NH₂) | Acylation, Sulfonylation, Alkylation | Attachment of linkers, reporter tags (fluorophores, biotin), or photo-affinity labels. |

| Position 4 | Hydroxyl (-OH) | Etherification, Esterification | Modulation of solubility and pharmacokinetic properties; can serve as a key hydrogen bond donor for target interaction. |

| Aromatic Ring | C-H bonds | Halogenation, Nitration | Fine-tuning of electronic properties and binding affinity; provides handles for further synthetic elaboration. |

| Position 2 | Alkyl/Aryl group | Variation of substituents | Optimization of potency, selectivity, and physicochemical properties. |

Application in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that typically bind to a biological target with low affinity. frontiersin.orgfrontiersin.org The chroman-4-one scaffold, a close structural relative of this compound, has been successfully employed in FBDD campaigns. nih.gov The principles guiding its use are directly applicable to the this compound scaffold.

Fragments are generally guided by the "Rule of Three," which suggests constraints on molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors. frontiersin.org The this compound core fits well within these parameters, making it an attractive starting point for an FBDD campaign. Its rigid structure reduces the entropic penalty upon binding, and the defined exit vectors from the amino and hydroxyl groups provide clear pathways for fragment elaboration or linking. frontiersin.org

In a typical FBDD workflow, a library of fragments including the this compound core would be screened against a target protein using sensitive biophysical techniques like NMR spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography. frontiersin.orgdrugdiscoverychemistry.com Once a fragment hit is identified and its binding mode is determined, medicinal chemists can "grow" the fragment by adding chemical functionality from one of its exit vectors to achieve higher-affinity interactions with the target. For example, if X-ray crystallography reveals that the 6-amino group is pointing towards an unexplored pocket, derivatives can be synthesized to occupy that space, thereby increasing potency and selectivity. nih.gov The chroman-4-one scaffold has been shown to be a safe and effective platform for such optimization. nih.gov

Development of Peptidomimetics and Other Biologically Inspired Structures Utilizing the Chromanol Core

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov A key strategy in designing peptidomimetics is the use of rigid scaffolds to constrain the conformation of appended amino acid side chains, thereby mimicking the secondary structures of peptides like β-turns or α-helices. nih.gov

The rigid bicyclic structure of the this compound core makes it an excellent candidate for use as a scaffold in peptidomimetic design. nih.gov It can serve as a template to orient pharmacophoric groups in a defined three-dimensional arrangement, mimicking the "hot spot" residues of a peptide that are critical for its interaction with a target protein.

For example, the chromanol scaffold could be used to replace the central dipeptide of a β-turn. The amino acid side chains could be attached to the scaffold, with their spatial orientation dictated by the rigid ring system. The 6-amino group and the 4-hydroxyl group, or other positions on the ring, could serve as anchor points for these side chains. This approach can lead to potent inhibitors of protein-protein interactions (PPIs), which are often mediated by extended peptide epitopes and are challenging to target with traditional small molecules. nih.gov By presenting the key interacting functionalities on a non-peptidic, stable chromanol core, it is possible to develop drug-like molecules with the desired biological activity.

Emerging Trends in Chromanol-Based Scaffold Design for Diverse Biological Applications

The chromanol scaffold and its derivatives, particularly chroman-4-ones, are at the forefront of several emerging trends in drug discovery and chemical biology. The versatility of this scaffold allows for its application across a wide range of therapeutic areas, from neurodegenerative diseases to cancer and parasitic infections. nih.govnih.govrsc.org

One significant trend is the development of multi-target-directed ligands (MTDLs), especially for complex multifactorial diseases like Alzheimer's. nih.gov The chromanone scaffold has been used to create compounds that can modulate multiple targets simultaneously, such as cholinesterases, monoamine oxidases, and sigma receptors. nih.govacs.org The 6-position of the chromanone ring is a common point for attaching linkers connected to other pharmacophores, a strategy directly applicable to the this compound scaffold.

Another emerging area is the development of covalent inhibitors and targeted protein degraders. The 6-amino group on the scaffold could be used to attach a mildly reactive "warhead" for covalent targeting of a nearby nucleophilic residue (e.g., cysteine) in a protein's binding site. This can lead to compounds with increased potency and prolonged duration of action.

Furthermore, there is growing interest in exploring new chemical space by creating derivatives with diverse three-dimensional shapes. The synthesis of spirocyclic and other complex structures based on the chromanone core is an active area of research. researchgate.net Applying these advanced synthetic strategies to the this compound scaffold could yield novel molecular shapes with unique biological activities, paving the way for the discovery of new therapeutic agents and research tools.

Advanced Research Perspectives and Future Directions for 6 Amino Chroman 4 Ol

Innovations in Asymmetric Synthesis of Novel Amino-chromanols with Defined Stereochemistry

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. The development of efficient asymmetric methods to produce enantiomerically pure amino-chromanols is a critical area of research.

Recent breakthroughs include the use of transition metal-catalyzed asymmetric hydrogenation. For instance, rhodium-catalyzed sequential asymmetric hydrogenations of 3-amino-4-chromones have been developed, yielding (S,R)-3-amino-4-chromanols with high efficiency and stereoselectivity. bohrium.com This method utilizes a dynamic kinetic resolution process, offering a practical route to chiral chromanols. bohrium.com The development of novel chiral ligands is central to the success of these catalytic systems. chinesechemsoc.org Chinese chemists have made significant contributions in this area, designing new chiral ligands for transition metal-catalyzed asymmetric reactions. chinesechemsoc.org

Another promising strategy involves the asymmetric hydroalkylation of alkenes. This approach, which can be catalyzed by metals like nickel, allows for the construction of complex chiral molecules from simpler starting materials. chinesechemsoc.org The catalytic asymmetric synthesis of amino acids, a related field, has also seen remarkable progress, with methods like asymmetric hydrogenation of enamides becoming increasingly sophisticated. nih.govmdpi.com These advancements in asymmetric synthesis provide a strong foundation for producing 6-Amino-chroman-4-ol and its derivatives with specific, well-defined three-dimensional structures, which is crucial for targeted drug design.

Table 1: Innovations in Asymmetric Synthesis

| Method | Catalyst/Ligand | Key Feature | Reference |

| Asymmetric Hydrogenation | Rh/DuanPhos complex | Dynamic kinetic resolution | bohrium.com |

| Asymmetric C–H Functionalization | Chiral Cyclopentadienyl Ligands with Rh | Construction of axially and centrally chiral amino alcohols | chinesechemsoc.org |

| Asymmetric Hydroalkylation | Chiral Pybox Ligand with Ni | Hydrofunctionalization of alkenes | chinesechemsoc.org |

| Asymmetric Hydrogenation | Zhou Iridium Catalyst | Hydrogenation of challenging ketones | chinesechemsoc.org |

Exploration of Novel Biological Targets and Polypharmacology for this compound Derivatives

The chroman structure is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govresearchgate.net This versatility makes this compound derivatives prime candidates for the development of multi-target drugs, an approach known as polypharmacology. nih.gov This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's disease. nih.govnih.gov

Research into chromane (B1220400) derivatives has revealed their potential to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs), all of which are implicated in neurodegenerative disorders. nih.govresearchgate.netcore.ac.uk For example, certain chromanone derivatives have shown potent and selective inhibition of BuChE. researchgate.netcore.ac.uk The development of hybrid molecules that combine the chroman scaffold with other pharmacophores is a key strategy in designing polypharmacological agents. nih.gov

The exploration of novel biological targets for this compound derivatives extends beyond neurodegenerative diseases. Chromone (B188151) derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, anti-HIV, anticancer, and antibacterial effects. researchgate.net The functionalization of the chroman-4-one scaffold has led to the development of selective inhibitors for enzymes like Sirt2, which has implications for cancer therapy. gu.se The future of this compound research will likely involve screening derivatives against a broader array of biological targets to uncover new therapeutic applications.

Table 2: Potential Biological Targets for Chroman Derivatives

| Target | Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govresearchgate.net |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | researchgate.netcore.ac.uk |

| Monoamine Oxidases (MAOs) | Neurodegenerative Diseases | nih.govresearchgate.netcore.ac.uk |

| Sirtuin 2 (Sirt2) | Cancer | gu.se |

| Enol-acyl carrier protein reductase (InhA) | Tuberculosis | rsc.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and the study of this compound is no exception. nih.govoajaiml.com These powerful computational tools can accelerate various stages of the research process, from identifying potential drug candidates to predicting their properties and optimizing synthetic routes. nih.gov

In the context of this compound, ML algorithms can be trained on existing data to predict the biological activity of novel derivatives, even before they are synthesized. researchgate.net This predictive modeling can help researchers prioritize which compounds to focus on, saving time and resources. For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can establish correlations between the chemical structure of chroman derivatives and their inhibitory activity against specific targets. chemrxiv.org

Furthermore, AI can be employed to analyze complex biological data, such as that generated from high-throughput screening, to identify novel biological targets for this compound. nih.gov ML can also play a crucial role in the development of synthetic pathways, predicting reaction outcomes and suggesting optimal conditions. nih.gov The application of AI and ML in crystallization studies can also help in predicting and controlling the solid-state properties of the final compounds. nih.gov

Development of Advanced Analytical Techniques for Comprehensive this compound Characterization

The thorough characterization of newly synthesized compounds is fundamental to understanding their structure, purity, and properties. A suite of advanced analytical techniques is essential for the comprehensive analysis of this compound and its derivatives.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the chemical structure of these compounds. bohrium.comresearchgate.netoup.comresearchgate.net For determining the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard. bohrium.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for separating stereoisomers and assessing the enantiomeric purity of chiral amino-chromanols. oup.com The development of novel chiral stationary phases for HPLC continues to improve the resolution of enantiomers. oup.com

To probe the photophysical properties of these compounds, techniques like UV-Vis and fluorescence spectroscopy are employed. nih.gov These methods can provide insights into the electronic structure and potential applications in areas like fluorescent probes and sensors. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data to provide a deeper understanding of the molecular properties and reactivity of these compounds. bohrium.comnih.gov

Q & A

Q. Table 1: Minimum Required Toxicity Data for Regulatory Compliance

Q. Table 2: Key Physical Properties for Synthesis Quality Control

| Property | Analytical Method | Acceptance Criteria |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 142–145°C (literature) |

| Purity | HPLC-UV (C18 column) | ≥98% (area normalization) |

| Heavy Metals | ICP-MS | <1 ppm (individual) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.